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Introduction
The Patched-1 (PTCH1) gene is a critical negative regulator of the Hedgehog (Hh) signaling

pathway and functions as a tumor suppressor.[1][2][3] The PTCH1 protein is the receptor for

the Sonic Hedgehog (SHH) ligand.[1][3] In the absence of SHH, PTCH1 actively inhibits the G-

protein-coupled receptor-like protein Smoothened (SMO).[4][5] Loss-of-function mutations in

PTCH1 abrogate this inhibition, leading to constitutive activation of SMO, subsequent activation

of GLI family transcription factors, and transcription of Hh target genes that drive cell

proliferation.[5][6] This aberrant signaling is a key driver in several cancers, including basal cell

carcinoma (BCC) and medulloblastoma (MB).[2][4][7]

Patient-derived xenograft (PDX) models, which involve the implantation of fresh patient tumor

tissue into immunocompromised mice, have emerged as a superior preclinical platform. These

models retain the histological and genetic characteristics of the original tumor, including the

complex tumor microenvironment, offering a more predictive model for studying cancer biology

and therapeutic responses compared to traditional cell lines. This document provides detailed

application notes and protocols for leveraging PDX models to study PTCH1 function, from

model establishment to functional genetic analysis and preclinical therapeutic testing.

Application Note 1: Establishment of PTCH1-Mutant
PDX Models
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The foundation for studying PTCH1 function in vivo is the successful establishment of PDX

models from patient tumors known or suspected to harbor PTCH1 mutations. These are

typically sourced from patients with Gorlin syndrome, sporadic BCC, or SHH-subtype

medulloblastoma.[2][4] The general workflow involves obtaining fresh tumor tissue, implanting it

into immunocompromised mice, and serially passaging the tumor to expand the cohort for

characterization and experimentation.
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Caption: Workflow for establishing and utilizing PTCH1-mutant PDX models.

Application Note 2: Functional Analysis of PTCH1
using shRNA
To specifically investigate the consequences of PTCH1 loss-of-function, one can utilize PDX

models derived from tumors with wild-type PTCH1 and introduce a PTCH1-targeting short-

hairpin RNA (shRNA). This allows for a controlled comparison between a tumor with normal

PTCH1 function and one where it is acutely knocked down. The most effective method for

stable gene knockdown in PDX models is ex vivo lentiviral transduction of dissociated tumor

cells followed by re-implantation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://resources.novusbio.com/protocols/Immunohistochemistry-Paraffin-protocol-for-Gli1-Antibody-(NBP1-78259).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5244484/
https://www.benchchem.com/product/b1677935?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source PDX

Ex Vivo Manipulation In Vivo Analysis

Established PDX Tumor
(Wild-Type PTCH1)

Excise & Dissociate
Tumor into Single Cells

/ Organoids
Lentiviral Transduction

shRNA Control
(Non-targeting)

shRNA for PTCH1

Implant Control Cells

Implant shPTCH1 Cells

Monitor Tumor Growth
& Analyze

Click to download full resolution via product page

Caption: Experimental workflow for PTCH1 knockdown in PDX models.

Application Note 3: Preclinical Efficacy of Hedgehog
Pathway Inhibitors
PTCH1-mutant PDX models are invaluable for testing the efficacy of targeted therapies,

particularly SMO inhibitors like vismodegib and sonidegib. These drugs are designed to block

the constitutively active signaling resulting from PTCH1 loss. Efficacy studies typically involve

treating cohorts of mice bearing established PDX tumors and measuring tumor volume over

time compared to a vehicle-treated control group.

Hedgehog Signaling Pathway
The diagram below illustrates the central role of PTCH1 in the Hedgehog signaling pathway

and the mechanism of action for SMO inhibitors.
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Caption: The Hedgehog signaling pathway and the action of SMO inhibitors.

Quantitative Data Presentation
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The following table summarizes representative preclinical data for the SMO inhibitor

vismodegib in Hedgehog pathway-driven cancer models, illustrating how results from PDX

studies can be presented.

Model
Type

Cancer
Type

Genetic
Driver

Treatmen
t

Dose
(mg/kg)

Max
Tumor
Growth
Inhibition
(TGI)

Citation

Allograft
Medullobla

stoma
Ptch+/-

Vismodegi

b
25 Stasis [1][3]

Allograft
Medullobla

stoma
Ptch+/-

Vismodegi

b
50 Regression [1][3]

PDX

(D5123)
Colorectal

Hh Ligand-

Dependent

Vismodegi

b
69 52% [1][3]

PDX

(1040830)
Pancreatic

Hh Ligand-

Dependent

Vismodegi

b
92 69% [1][3]

Detailed Experimental Protocols
Protocol 1: Establishment and Propagation of a Solid
Tumor PDX Model
This protocol outlines the key steps for implanting and passaging human tumor tissue in

immunodeficient mice.

Materials:

NOD.Cg-Prkdcscid Il2rg-tm1Wjl/SzJ (NSG) mice, 6-8 weeks old.

Fresh, sterile patient tumor tissue in transport medium (e.g., DMEM) on ice.

Sterile surgical instruments (scalpels, forceps).

Matrigel® Basement Membrane Matrix.
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Anesthesia (e.g., Isoflurane).

Calipers for tumor measurement.

Procedure:

Tissue Preparation: In a sterile biosafety cabinet, wash the patient tissue with cold PBS.

Mince the tumor into small fragments (approx. 2-3 mm³).

Implantation (Passage 0):

Anesthetize an NSG mouse. Shave and sterilize the flank area.

Make a small incision (approx. 5 mm) in the skin. Create a subcutaneous pocket using

blunt forceps.

Mix a tumor fragment with 50 µL of Matrigel.

Implant the Matrigel/tumor slurry into the subcutaneous pocket.

Close the incision with a surgical clip or suture.

Tumor Monitoring:

Monitor mice for health and tumor growth.

Begin measuring tumors with calipers once they become palpable. Calculate tumor

volume using the formula: Volume = (length × width²) / 2.

Passaging:

When a tumor reaches the protocol-defined size (e.g., 1000-1500 mm³), euthanize the

mouse.

Under sterile conditions, excise the tumor. Remove any necrotic tissue.

Mince the viable tumor tissue into fragments for re-implantation into new host mice (as in

Step 2) and for cryopreservation.
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Cryopreservation:

Place tumor fragments in cryovials containing freezing medium (e.g., 90% FBS, 10%

DMSO).

Freeze vials slowly using a controlled-rate freezer or an isopropanol container at -80°C

overnight, then transfer to liquid nitrogen for long-term storage.

Protocol 2: Ex Vivo Lentiviral shRNA Transduction of
PDX Cells
This protocol describes how to genetically modify PDX tumor cells for functional studies.

Materials:

Established PDX tumor.

High-titer lentiviral particles expressing a PTCH1-targeting shRNA and a non-targeting

control shRNA (titer > 10⁸ TU/mL is recommended).

Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymes (collagenase, dispase).

Cell culture medium suitable for organoids (e.g., advanced DMEM/F12 with supplements).

Polybrene or other transduction enhancement reagent.

NSG mice for re-implantation.

Procedure:

Tumor Dissociation: Excise a fresh PDX tumor and dissociate it into single cells or small

organoids using a mechanical and enzymatic dissociation protocol.

Cell Culture: Plate the dissociated cells/organoids in ultra-low attachment plates with

appropriate culture medium. Allow them to recover for 24 hours.

Transduction:
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Add a transduction enhancer like Polybrene (final concentration ~8 µg/mL) to the cells.

Add the lentiviral particles (shPTCH1 or shControl) at a predetermined multiplicity of

infection (MOI).

Incubate for 24-72 hours.

(Optional) If the virus contains a selection marker (e.g., puromycin), apply the selection

agent to enrich for transduced cells.

Preparation for Implantation: Harvest the transduced cells/organoids. Wash with PBS to

remove any remaining virus and culture medium.

Re-implantation: Resuspend a defined number of cells (e.g., 1x10⁶) in a PBS/Matrigel

mixture and implant subcutaneously into new NSG mice as described in Protocol 1.

Analysis: Monitor tumor growth in both the shPTCH1 and shControl cohorts. At the study

endpoint, excise tumors for downstream analysis (e.g., Western blot for PTCH1 knockdown

confirmation, IHC for pathway markers).

Protocol 3: Immunohistochemistry (IHC) for GLI1 and
Ki67
This protocol details the staining of FFPE PDX tumor sections to assess Hedgehog pathway

activation (GLI1) and cell proliferation (Ki67).

Materials:

Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue slides (5 µm thick).

Xylene and graded ethanol series (100%, 95%, 70%).

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

Hydrogen peroxide (3%) for quenching endogenous peroxidase.

Blocking solution (e.g., 5% goat serum in PBS).
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Primary antibodies: Rabbit anti-GLI1, Rabbit anti-Ki67.

HRP-conjugated goat anti-rabbit secondary antibody.

DAB (3,3'-Diaminobenzidine) substrate kit.

Hematoxylin counterstain.

Mounting medium.

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2x 5 min).

Rehydrate through a graded alcohol series: 100% ethanol (2x 5 min), 95% ethanol (1x 5

min), 70% ethanol (1x 5 min).

Rinse in deionized water.

Antigen Retrieval:

Immerse slides in antigen retrieval buffer.

Heat the solution to a sub-boiling temperature (~95-100°C) for 10-20 minutes using a

steamer, water bath, or microwave.

Allow slides to cool on the benchtop for at least 30 minutes.

Staining:

Rinse slides in wash buffer (e.g., TBST).

Quench endogenous peroxidase activity by incubating with 3% H₂O₂ for 10 minutes.

Rinse with wash buffer.
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Block non-specific binding by incubating with blocking solution for 1 hour at room

temperature.

Drain blocking solution and apply primary antibody (anti-GLI1 or anti-Ki67) diluted in

antibody diluent. Incubate overnight at 4°C in a humidified chamber.

Wash slides 3x with wash buffer.

Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room

temperature.

Wash slides 3x with wash buffer.

Detection and Visualization:

Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).

Immerse slides in deionized water to stop the reaction.

Counterstain with hematoxylin for 1-2 minutes to stain nuclei blue.

"Blue" the slides in running tap water.

Dehydrate slides through a graded alcohol series and clear in xylene.

Mount coverslips using a permanent mounting medium.

Analysis: Examine slides under a microscope. GLI1 staining is typically nuclear and indicates

active Hedgehog signaling. Ki67 staining is also nuclear and indicates proliferating cells.

Quantify the percentage of positive cells for comparison between experimental groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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